molecular formula C15H23ClN4O B15121669 5-chloro-N-methyl-N-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}pyrimidin-2-amine

5-chloro-N-methyl-N-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}pyrimidin-2-amine

Cat. No.: B15121669
M. Wt: 310.82 g/mol
InChI Key: AMKQGNQGAZXZPN-UHFFFAOYSA-N
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Description

5-chloro-N-methyl-N-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}pyrimidin-2-amine is an organic compound with a complex structure that includes a pyrimidine ring, a piperidine ring, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methyl-N-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Oxolane Ring: The oxolane ring is introduced via a nucleophilic substitution reaction.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving suitable precursors.

    Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-methyl-N-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

5-chloro-N-methyl-N-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-N-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-methyl-N-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}pyrimidin-2-amine: Unique due to its specific structure and combination of functional groups.

    Other Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different substituents.

    Piperidine Derivatives: Compounds with piperidine rings and varying functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H23ClN4O

Molecular Weight

310.82 g/mol

IUPAC Name

5-chloro-N-methyl-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]pyrimidin-2-amine

InChI

InChI=1S/C15H23ClN4O/c1-19(15-17-8-13(16)9-18-15)14-2-5-20(6-3-14)10-12-4-7-21-11-12/h8-9,12,14H,2-7,10-11H2,1H3

InChI Key

AMKQGNQGAZXZPN-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CC2CCOC2)C3=NC=C(C=N3)Cl

Origin of Product

United States

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